molecular formula C19H19N3O2 B1574484 PFI 3

PFI 3

Cat. No. B1574484
M. Wt: 321.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). Also inhibits SMARCA2. Displays 30-fold selectivity over other sub-family branches. Accelerates FRAP recovery in cells at a concentration of 1 μM.

Scientific Research Applications

Bromodomain Inhibition in Stem Cell Maintenance and Differentiation

PFI-3 has been identified as a potent inhibitor targeting the bromodomains of the BAF/PBAF complex, which plays a crucial role in stem cell maintenance and differentiation. It has been shown to affect embryonic stem cell (ESC) and trophoblast stem cell (TSC) differentiation. Specifically, PFI-3 exposure led to the loss of stemness in ESCs and deregulated lineage specification. Additionally, it markedly enhanced the differentiation of TSCs (Fedorov et al., 2015).

Development and Optimization as a Chemical Probe

PFI-3 was developed and optimized through a detailed medicinal chemistry program. It was found to be a potent, acetyl-lysine-competitive, and cell-active inhibitor that binds to certain family VIII bromodomains. The high specificity of PFI-3 for these bromodomains was achieved through a novel binding mode, distinguishing it from other bromodomain inhibitors. This development offers insights into the pharmacological characterization of PFI-3 as a chemical probe, and its applications in various cellular processes (Gerstenberger et al., 2016).

Application in Glioblastoma Treatment

PFI-3 has shown potential in the treatment of glioblastoma, a deadly brain cancer. It functions as a small-molecule inhibitor targeting the BRM/BRG1 subunits of the SWI/SNF chromatin remodeling complex. The study highlighted that PFI-3 enhances the antiproliferative and cell death-inducing effects of temozolomide, a standard chemotherapy drug, in both sensitive and resistant glioblastoma cells. This suggests the therapeutic potential of PFI-3 in improving clinical outcomes in glioblastoma using standard chemotherapy (Yang et al., 2021).

properties

Product Name

PFI 3

Molecular Formula

C19H19N3O2

Molecular Weight

321.37

synonyms

(2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.